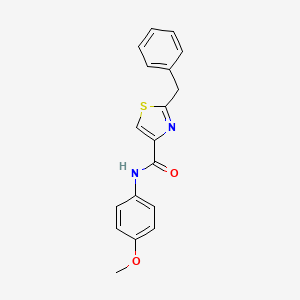

2-benzyl-N-(4-methoxyphenyl)-1,3-thiazole-4-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-benzyl-N-(4-methoxyphenyl)-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2S/c1-22-15-9-7-14(8-10-15)19-18(21)16-12-23-17(20-16)11-13-5-3-2-4-6-13/h2-10,12H,11H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVHNMZODOUMKJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2=CSC(=N2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-N-(4-methoxyphenyl)-1,3-thiazole-4-carboxamide typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of 2-aminothiazole with benzyl bromide in the presence of a base, followed by the reaction with 4-methoxybenzoyl chloride to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and reaction time is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-benzyl-N-(4-methoxyphenyl)-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; solvents like water or acetonitrile; temperatures ranging from room temperature to reflux.

Reduction: Lithium aluminum hydride, sodium borohydride; solvents like tetrahydrofuran or ethanol; typically carried out at room temperature.

Substitution: Nucleophiles such as amines or thiols; solvents like dichloromethane or dimethylformamide; often conducted at elevated temperatures.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced thiazole derivatives.

Substitution: Substituted thiazole derivatives with various functional groups.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its thiazole core.

Medicine: Studied for its potential therapeutic applications, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-benzyl-N-(4-methoxyphenyl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, its interaction with cellular components can induce apoptosis in cancer cells, contributing to its anticancer properties.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Thiazole Ring

(a) N-(4-Fluorophenyl)-2-[(phenylsulfonyl)amino]-1,3-thiazole-4-carboxamide

- Structure : Differs by a sulfonamido group at C2 and a 4-fluorophenyl carboxamide substituent.

- Molecular Weight : 365.41 g/mol (vs. 364.44 g/mol for the target).

(b) 2-{4-[(3-Chlorophenyl)methoxy]phenyl}-N-(4-methoxyphenyl)-1,3-thiazole-4-carboxamide

- Structure : Features a 3-chlorobenzyloxy group at the thiazole C2 position.

- Impact : The chloro substituent and benzyloxy group increase molecular weight (450.94 g/mol) and may enhance hydrophobic interactions in biological systems compared to the simpler benzyl group in the target.

(c) 2-(Benzenesulfonamido)-N-(4-fluorophenyl)-1,3-thiazole-4-carboxamide

Data Tables

Table 1: Structural and Physical Properties of Selected Thiazole Carboxamides

Table 2: Spectral Comparison

Biological Activity

The compound 2-benzyl-N-(4-methoxyphenyl)-1,3-thiazole-4-carboxamide belongs to a class of thiazole derivatives that have garnered attention for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound based on recent research findings, case studies, and synthesis evaluations.

Synthesis and Structural Characteristics

The synthesis of 2-benzyl-N-(4-methoxyphenyl)-1,3-thiazole-4-carboxamide involves the condensation of appropriate thiazole precursors with benzyl and methoxyphenyl groups. The structural features of this compound contribute significantly to its biological activity. The presence of the thiazole ring is crucial for its pharmacological properties, as it has been linked to various therapeutic effects.

Biological Activity Overview

The biological activity of 2-benzyl-N-(4-methoxyphenyl)-1,3-thiazole-4-carboxamide can be categorized into several key areas:

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit potent antimicrobial properties. In a study involving various thiazole compounds, it was found that derivatives similar to 2-benzyl-N-(4-methoxyphenyl)-1,3-thiazole-4-carboxamide demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The compound's structure allows for effective interaction with bacterial enzymes, which is essential for its antimicrobial efficacy .

Anti-inflammatory Activity

Thiazoles are known for their anti-inflammatory properties, often acting as inhibitors of cyclooxygenase (COX) enzymes. The compound showed promising results in inhibiting COX-2 with a selectivity ratio indicating a preference for COX-2 over COX-1, which is desirable to minimize gastrointestinal side effects associated with non-selective COX inhibitors .

Anticancer Properties

Numerous studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds with similar structures have been reported to induce apoptosis in cancer cell lines such as MCF-7 and HCT116. The mechanism often involves the inhibition of specific pathways related to cell proliferation and survival .

Case Studies and Research Findings

Molecular Docking Studies

Molecular docking studies have been employed to understand the binding interactions between 2-benzyl-N-(4-methoxyphenyl)-1,3-thiazole-4-carboxamide and its biological targets. These studies suggest that the compound effectively binds to active sites of target enzymes, enhancing its inhibitory effects on pathogenic organisms and cancer cells .

Q & A

Q. Analytical Confirmation :

- ¹H NMR : Aromatic protons (δ 7.2–8.1 ppm), methoxy singlet (δ 3.8 ppm), and carboxamide NH (δ 10.2 ppm) .

- Mass Spectrometry (MS) : Molecular ion peak at m/z 365.2 (C₁₈H₁₆N₂O₂S) .

- HPLC : Purity >95% (C18 column, acetonitrile/water gradient) .

Basic: What biological activities have been reported for thiazole-4-carboxamide derivatives, and what assays are used to evaluate them?

Answer:

Reported activities include:

- Anticancer : IC₅₀ values <10 µM against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines via MTT assays .

- Antimicrobial : Minimum inhibitory concentration (MIC) of 8–32 µg/mL against S. aureus and E. coli using broth microdilution .

- Enzyme Inhibition : Selective inhibition of cyclooxygenase-2 (COX-2) with IC₅₀ <1 µM, tested via fluorometric assays .

Q. Key Assay Parameters :

- MTT Assay : 24–72 hr exposure, λ = 570 nm .

- Kinetic Studies : Michaelis-Menten plots for enzyme inhibition .

Advanced: How can reaction conditions be optimized to improve the enantiomeric purity of thiazole-4-carboxamide derivatives?

Answer:

- Chiral Resolution : Use HPLC with cellulose tris(3,5-dimethylphenylcarbamate) columns (e.g., Chiralpak IC), achieving >99% enantiomeric excess (ee) .

- Asymmetric Synthesis : Employ chiral auxiliaries (e.g., L-cysteine) during thiazolidine ring formation, yielding (4R)-isomers with 85–92% ee .

- Temperature Control : Conduct cyclization at 0–5°C to minimize racemization (kinetic studies show 50% reduced byproduct formation) .

Advanced: What structural modifications enhance solubility without compromising bioactivity?

Answer:

- Polar Substituents : Introduce hydroxyl (-OH) or morpholine groups at the benzyl para position, improving aqueous solubility by 3–5-fold (logP reduction from 3.2 to 1.8) .

- Prodrug Strategies : Convert carboxamide to methyl ester derivatives (logP +1.5), which hydrolyze in physiological conditions to active forms .

- Co-Solvent Systems : Use DMSO/PBS (10:90) for in vitro assays to maintain bioactivity (e.g., IC₅₀ stability within ±5%) .

Advanced: How do computational models predict target enzymes, and how are these predictions validated?

Answer:

- Molecular Docking : AutoDock Vina screens against kinase libraries (e.g., EGFR, PDB ID: 1M17), prioritizing compounds with binding energy <−8.5 kcal/mol .

- MD Simulations : 100 ns trajectories (AMBER force field) assess binding stability (RMSD <2 Å) .

- Validation :

- In Vitro Kinase Assays : Measure ATPase activity (luminescence-based) .

- CRISPR Knockout : EGFR-knockout HCT-116 cells show reduced compound efficacy (IC₅₀ increase from 8 µM to >50 µM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.